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molecular formula C5H14O2 B8403197 Diethyl ether methanol

Diethyl ether methanol

Cat. No. B8403197
M. Wt: 106.16 g/mol
InChI Key: MDKXBBPLEGPIRI-UHFFFAOYSA-N
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Patent
US06858600B2

Procedure details

To a suspension of 422 mg (11.12 mmol, 1.31 eq.) lithium aluminum hydride in 30 ml dry ether a solution of 1.38 g (10.35 mmol, 1.22 eq.) aluminum chloride in 18 ml dry ether was added cautiously under stirring. After the complete addition the resulting mixture was stirred for 30 min at r.t. before a solution of 2.24 g (8.52 mmol) (3-Bromo-phenyl)-phenyl-methanol (prepared above) in 19 ml dry ether was added dropwise. Then the mixture was refluxed for 12 h and after that cooled to 0° C. in an ice-bath. After adding cautiously 10 ml of a mixture of ether/methanol (1:1) 28 ml 1 N HCl-solution was added and the mixture was extracted with ether. The comb. org. fractions were washed with brine, dried over Na2SO4 and evaporated. Column chromatography (PE/CH2Cl2 (9+1)) yielded 1.50 g (6.06 mmol, 71.17%) 1-Benzyl-3-bromo-benzene (87) as a colorless liquid.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
solvent
Reaction Step Three
Name
CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[Br:11][C:12]1[CH:13]=[C:14]([CH:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)O)[CH:15]=[CH:16][CH:17]=1.Cl>CCOCC.COCCOC.CCO.CCOCC.CO>[CH2:18]([C:14]1[CH:15]=[CH:16][CH:17]=[C:12]([Br:11])[CH:13]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1.2.3.4.5,6.7.8.9,13.14,15.16|

Inputs

Step One
Name
Quantity
422 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.38 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
18 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.24 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(O)C1=CC=CC=C1
Name
Quantity
19 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
mixture
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
28 mL
Type
solvent
Smiles
CCOCC.CO
Step Four
Name
CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added cautiously
ADDITION
Type
ADDITION
Details
After the complete addition the resulting mixture
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was refluxed for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.06 mmol
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 71.17%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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